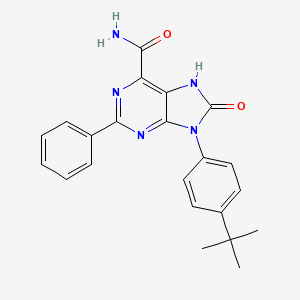

9-(4-tert-butylphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide

Description

9-(4-tert-butylphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide is a purine-based compound characterized by a 2-phenyl substituent and a bulky 4-tert-butylphenyl group at the 9-position of the purine core. The tert-butyl group, a highly hydrophobic and sterically demanding substituent, distinguishes this compound from structurally related analogs. The compound’s carboxamide group at the 6-position further contributes to hydrogen-bonding interactions, which may influence biological activity .

Properties

IUPAC Name |

9-(4-tert-butylphenyl)-8-oxo-2-phenyl-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2/c1-22(2,3)14-9-11-15(12-10-14)27-20-17(25-21(27)29)16(18(23)28)24-19(26-20)13-7-5-4-6-8-13/h4-12H,1-3H3,(H2,23,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXMDKDJCOLXLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-tert-butylphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide can be achieved through multiple synthetic routes. One common method involves the reaction of 4-tert-butylbenzoyl chloride with 2-phenyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide under controlled conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of microwave-assisted synthesis can enhance reaction rates and yields, making the process more efficient. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

9-(4-tert-Butylphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted aromatic compounds, and various oxo derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, 9-(4-tert-butylphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurodegenerative disorders. Research is ongoing to explore its efficacy and safety in preclinical and clinical studies .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science .

Mechanism of Action

The mechanism of action of 9-(4-tert-butylphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Key Observations:

- Hydrophobicity : The target compound’s tert-butyl group confers higher logP (~3.5) compared to methyl (logP ~2.0) or methoxy (logP ~2.7) substituents .

- Solubility : Polar groups (e.g., hydroxyl in CAS 1022155-73-2) significantly enhance water solubility, whereas tert-butyl reduces it .

- Steric Effects : The bulky tert-butyl group may hinder binding to flat enzymatic pockets compared to smaller substituents like methyl or methoxy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.